1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy-
Overview
Description
1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- is a bioactive compound belonging to the phthalide family Phthalides are known for their diverse biological activities and are naturally found in the Apiaceae family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- can be achieved through microbial biotransformation. One method involves the use of whole-cell biocatalysts, such as fungi strains, to convert 3-n-butylidenephthalide into 3-butyl-3-hydroxyphthalide. For instance, Aspergillus candidus AM 386 has been shown to produce high yields of this compound under specific conditions .
Industrial Production Methods
Industrial production of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- may involve scaling up the microbial synthesis process. This includes optimizing the fermentation conditions, such as temperature, pH, and nutrient availability, to maximize the yield. The product can then be purified using techniques like high-performance liquid chromatography (HPLC) and reversed-phase thin layer chromatography (TLC) .
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: The compound exhibits fungistatic activity, making it useful in studying fungal growth inhibition.
Medicine: Due to its bioactive properties, it is being investigated for potential therapeutic applications, including antifungal treatments.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, its fungistatic activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their metabolic processes. The compound’s low lipophilicity suggests its involvement in detoxification pathways, making it less likely to accumulate in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxycyclobutanone: Another compound with a hydroxyl group attached to a cyclic structure.
3-butyl-3-hydroxyheptan-2-one: A similar compound with a butyl group and a hydroxyl group attached to a heptanone structure.
Uniqueness
1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- is unique due to its specific structure and bioactive properties
Properties
IUPAC Name |
3-butyl-3-hydroxy-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-3-8-12(14)10-7-5-4-6-9(10)11(13)15-12/h4-7,14H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRAUQMRDXDCHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2=CC=CC=C2C(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469588 | |
Record name | 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162050-42-2 | |
Record name | 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162050422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1(3H)-Isobenzofuranone, 3-butyl-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1(3H)-ISOBENZOFURANONE, 3-BUTYL-3-HYDROXY- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7Z7ETT3W3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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